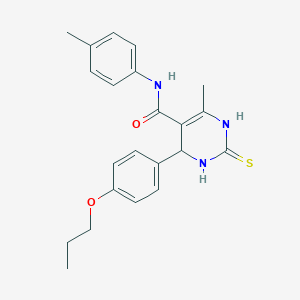
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is its versatility in the laboratory. It can be easily synthesized and modified to create new compounds with potentially improved properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide. One potential direction is the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases based on the structure of this compound. Another direction is the modification of this compound to improve its solubility and other properties, making it more suitable for use in various experiments. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves the reaction of 4-methylbenzaldehyde, 4-propoxybenzaldehyde, and thiourea in the presence of a catalyst and solvent. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and dehydration, resulting in the formation of the desired compound.
Applications De Recherche Scientifique
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Nom du produit |
4-methyl-N-(4-methylphenyl)-6-(4-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide |
|---|---|
Formule moléculaire |
C22H25N3O2S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
6-methyl-N-(4-methylphenyl)-4-(4-propoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-4-13-27-18-11-7-16(8-12-18)20-19(15(3)23-22(28)25-20)21(26)24-17-9-5-14(2)6-10-17/h5-12,20H,4,13H2,1-3H3,(H,24,26)(H2,23,25,28) |
Clé InChI |
YVXCQOLLNYOEDQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306086.png)
![3-(4-ethylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306088.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306090.png)
![N-(3,4-dichlorophenyl)-2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306091.png)
![2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B306092.png)
![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306093.png)
![3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306094.png)
![3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306095.png)
![3-(3,4-dimethylphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306096.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B306097.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306098.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306102.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306104.png)
![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306107.png)